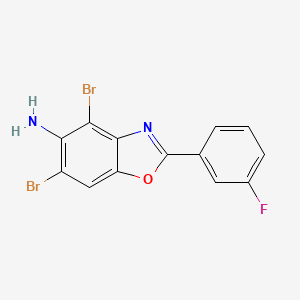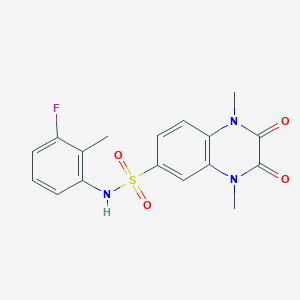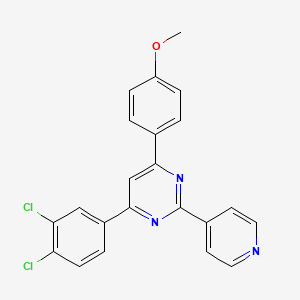![molecular formula C15H17N3OS B11074936 1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea](/img/structure/B11074936.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA is a thiourea derivative that features both a methoxyphenethyl group and a pyridyl group. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 4-methoxyphenethylamine with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-METHOXYPHENETHYL)-N’-(2-PYRIDYL)THIOUREA
- N-(4-METHOXYPHENETHYL)-N’-(4-PYRIDYL)THIOUREA
- N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)UREA
Uniqueness
N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H17N3OS |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C15H17N3OS/c1-19-14-6-4-12(5-7-14)8-10-17-15(20)18-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H2,17,18,20) |
Clave InChI |
NEHFBBGVEIHMRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=S)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B11074859.png)
![Ethyl 4-({[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11074862.png)

![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-4-bromobenzamide](/img/structure/B11074869.png)

![(1R,2S,5R)-2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11074883.png)
![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-](/img/structure/B11074886.png)

![3-[(E)-(4-methoxyphenyl)diazenyl]-1,2-dimethyl-4-(piperidin-1-ylmethyl)-1H-indole](/img/structure/B11074901.png)
![5-[(2S)-1-benzylpyrrolidin-2-yl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11074908.png)
![(4Z)-2-(naphthalen-2-yl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11074917.png)
![7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole](/img/structure/B11074921.png)
![(Z)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-furan-2-yl-2-((E)-3-furan-2-yl-acryloylamino)-acrylamide](/img/structure/B11074922.png)
![2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11074923.png)
